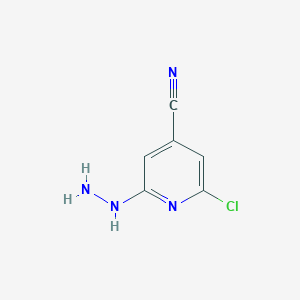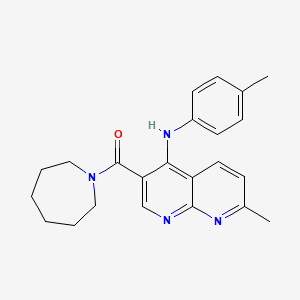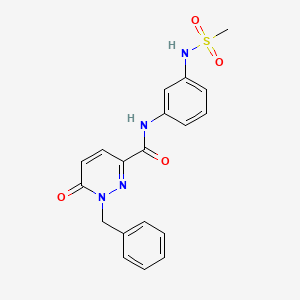![molecular formula C14H15N5O B2801525 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea CAS No. 1788533-05-0](/img/structure/B2801525.png)
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea” is a derivative of the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key structural unit for pharmaceutical, agrochemical, and material science applications .
Synthesis Analysis
The synthesis of this compound involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of this compound is based on the 1H-imidazo[1,2-b]pyrazole scaffold, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . In addition, a fragmentation of the pyrazole ring is reported, giving access to push–pull dyes with a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
Several studies have focused on the antibacterial and antimicrobial properties of imidazo[1,2-b]pyrazole derivatives. For instance, Prasad (2021) synthesized novel derivatives and evaluated their antibacterial activity, demonstrating significant potential in this field (Prasad, 2021). Punia et al. (2021) also synthesized pyrazole-imidazole-triazole hybrids, showing notable antimicrobial activity, particularly against A. niger (Punia et al., 2021).
Synthesis and Characterization
The synthesis and characterization of imidazo[1,2-b]pyrazole derivatives have been extensively explored. Hegazi et al. (2010) detailed the synthesis of various heterocyclic compounds including imidazole derivatives, highlighting their cytotoxic activities (Hegazi et al., 2010). Dzedulionytė et al. (2022) presented a general approach towards the synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones, expanding the chemical repertoire of these compounds (Dzedulionytė et al., 2022).
Anticancer and Antiproliferative Properties
Research has also delved into the anticancer and antiproliferative potentials of imidazo[1,2-b]pyrazole derivatives. Mahran et al. (2015) synthesized novel polynuclear heterocyclic compounds derived from 2,3-diaminophenazine, which showed promising activity against human lung carcinoma and colorectal cancer cell lines (Mahran et al., 2015). Temple et al. (1987) investigated the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, evaluating their potential as anticancer agents (Temple et al., 1987).
Enzymatic Activity and Antioxidant Properties
Some studies have explored the enzymatic activity and antioxidant properties of these compounds. For example, Bassyouni et al. (2012) synthesized a series of derivatives and evaluated their antioxidant and antimicrobial activities, demonstrating significant potential in these areas (Bassyouni et al., 2012).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities and the development of new drugs based on its structure . Additionally, the Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes could provide a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with its targets.
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-14(17-12-4-2-1-3-5-12)15-8-9-18-10-11-19-13(18)6-7-16-19/h1-7,10-11H,8-9H2,(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWLDOCKPNFNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2801445.png)

![8-(2-aminophenyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801448.png)
![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2801449.png)


![N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2801455.png)
![Ethyl 4-oxo-3-phenyl-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2801457.png)

![2-{[(2S)-pyrrolidin-2-yl]formamido}acetic acid hydrochloride](/img/structure/B2801460.png)
![2,6-dichlorobenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2801462.png)
![N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2801463.png)
![N-(1-cyano-3-methylbutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2801464.png)